molecular formula C8H9N3O B13799766 (2E)-2-hydrazono-2-phenylacetamide

(2E)-2-hydrazono-2-phenylacetamide

Cat. No.: B13799766
M. Wt: 163.18 g/mol
InChI Key: RZGCNNOKSNARFY-XFFZJAGNSA-N
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Description

(2E)-2-hydrazono-2-phenylacetamide is a chemical compound that integrates a phenylacetamide core with a hydrazone functional group, forming a versatile scaffold for medicinal chemistry and biological research . The phenylacetamide moiety is a significant structure in pharmaceutical agents, found in various bioactive molecules and drugs . The hydrazone group (-C=N-N-) is a privileged motif in drug design due to its ability to form stable complexes and participate in diverse chemical interactions, making it a key feature in the development of compounds with antimicrobial, antifungal, and anticancer properties . Researchers utilize this hydrazono-phenylacetamide hybrid as a key intermediate or building block for the synthesis of more complex molecules. Its structure is amenable to further derivatization, allowing for the exploration of structure-activity relationships (SAR) in the quest for new enzyme inhibitors or receptor ligands . Potential research applications include its use in developing candidates for carbonic anhydrase inhibition , exploring antioxidant activity , and as a precursor for synthesizing novel thiosemicarbazone-type ligands for coordination chemistry and the study of metal complexes with biological activity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(2Z)-2-hydrazinylidene-2-phenylacetamide

InChI

InChI=1S/C8H9N3O/c9-8(12)7(11-10)6-4-2-1-3-5-6/h1-5H,10H2,(H2,9,12)/b11-7-

InChI Key

RZGCNNOKSNARFY-XFFZJAGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=O)N

Origin of Product

United States

Preparation Methods

Direct Hydrazone Formation from Phenylacetamide and Hydrazine

A common approach involves reacting phenylacetamide derivatives with hydrazine or hydrazine hydrochloride in alcoholic solvents at room temperature or under reflux conditions:

  • Procedure: Equimolar amounts of phenylacetamide or substituted phenylacetamide derivatives and hydrazine hydrate or hydrazine hydrochloride are dissolved in methanol or ethanol. The mixture is stirred at room temperature or refluxed for several hours (typically 4 hours) to promote condensation and hydrazone formation.

  • Isolation: The resulting hydrazone precipitates out or is obtained after solvent removal and recrystallization from ethanol or methanol.

  • Example: Said et al. described the synthesis of hydrazone derivatives by stirring a mixture of N-phenylacetamide derivatives and 4-hydrazinylbenzenesulfonamide hydrochloride in methanol for 4 hours at room temperature, followed by filtration and recrystallization.

Use of Activated Phenylacetamide Derivatives

In some cases, phenylacetamide derivatives bearing a good leaving group (e.g., chloro substituent on the acetyl moiety) are reacted with hydrazine to facilitate nucleophilic substitution and subsequent hydrazone formation:

  • Example: Chloro-N-phenylacetamide derivatives react with hydrazine in polar aprotic solvents such as dimethylformamide (DMF) or morpholine solutions to form hydrazinoacetamides, which can be further transformed into hydrazones.

  • Conditions: Reactions are often performed at room temperature overnight, with progress monitored by thin-layer chromatography. The product is isolated by precipitation, filtration, and recrystallization.

Multi-Step Synthesis Involving Aldehyde Intermediates

An alternative and more controlled method involves the synthesis of aldehyde intermediates followed by condensation with phenylhydrazine:

Synthesis of Phenylacetamide Aldehyde Derivatives

  • Vilsmeier–Haack Reaction: Acetanilide or phenylacetamide derivatives are converted into their corresponding chloro-substituted aldehydes by reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF) under controlled temperature (273 K to 348 K). The aldehyde precipitates upon quenching in ice-water and is isolated by filtration.

  • Yield and Purity: Yields are moderate to good (e.g., 68%), and the aldehyde is characterized by melting point and nuclear magnetic resonance spectra.

Condensation with Phenylhydrazine

  • The aldehyde intermediate is refluxed with phenylhydrazine in ethanol for short times (e.g., 10 minutes) without catalyst to afford the hydrazone in high yield (up to 92%).

  • The reaction is optimized by varying solvent, temperature, and catalyst presence, with conventional reflux in ethanol being the most effective.

  • The hydrazone product is confirmed by spectroscopic methods, including ^1H NMR, showing characteristic signals for the hydrazone proton (~12 ppm) and amide protons.

Microwave-Assisted and Green Chemistry Approaches

Recent advances have introduced microwave irradiation and eco-friendly solvents to accelerate synthesis and improve yields:

  • Microwave Irradiation: Microwave-assisted synthesis of hydrazinoacetamide derivatives has shown to reduce reaction time drastically (from hours to minutes) and improve yields (80–93%) compared to conventional methods (54–68%).

  • Green Solvents: Use of ethanol and water mixtures under reflux or microwave conditions minimizes environmental impact.

  • Example: Hydrazinoquinazoline derivatives were synthesized via microwave irradiation in DMF with triethylamine, demonstrating the feasibility of rapid hydrazone formation under mild conditions.

Representative Experimental Data Summary

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Aldehyde formation (Vilsmeier–Haack) Acetanilide + POCl3 + DMF DMF 273–348 K 4 h 68 Yellow solid, m.p. 418–420 K
Hydrazone formation (conventional) Aldehyde + phenylhydrazine Ethanol Reflux 10 min 92 No catalyst needed
Hydrazone formation (room temp) N-phenylacetamide + hydrazine hydrochloride Methanol Room temp 4 h Not specified Followed by recrystallization
Hydrazinoacetamide synthesis Chloro-N-phenylacetamide + hydrazine DMF or morpholine/DMF Room temp Overnight High (95%) Precipitation and recrystallization
Microwave-assisted synthesis Quinazoline derivatives + hydrazine + chloroacetamide DMF + triethylamine Microwave (short bursts) 4–6 min 80–93 Eco-friendly, rapid

Analytical and Structural Confirmation

  • Spectroscopic Analysis: ^1H NMR spectra typically show characteristic singlets for hydrazone N=CH protons (~8.4 ppm) and hydrazine NH protons (~12 ppm), confirming hydrazone formation.

  • X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the structure of hydrazone derivatives, verifying the (2E) configuration of the hydrazono group.

  • Purification: Recrystallization from ethanol or methanol is the standard method to obtain pure crystalline hydrazones.

Summary and Recommendations

The preparation of this compound is well-established through several synthetic routes:

  • The most straightforward method is the condensation of phenylacetamide derivatives with hydrazine in alcoholic solvents at ambient or reflux temperatures.

  • For higher yields and purity, a two-step approach involving aldehyde intermediate synthesis followed by condensation with phenylhydrazine is preferred.

  • Microwave-assisted synthesis offers a rapid and green alternative with comparable or superior yields.

  • Reaction conditions such as solvent choice, temperature, and reaction time critically influence yield and purity.

  • Structural confirmation by NMR and X-ray crystallography is essential for verifying product identity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydrazono-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

(2E)-2-hydrazono-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-hydrazono-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their distinguishing features, and applications:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications Reference
(2E)-2-Hydrazono-2-phenylacetamide Not provided $ C8H9N_3O $ Hydrazono, acetamide, phenyl Potential pharmaceutical intermediate N/A
2-Phenylacetamide 103-81-1 $ C8H9NO $ Acetamide, phenyl Research reagent; lacks hydrazono reactivity
(2E)-2-(Hydroxyimino)-N-phenylacetamide 42366-35-8 $ C8H8N2O2 $ Hydroxyimino (=N-OH), acetamide Reactivity influenced by oxime group
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 27143-07-3 $ C{11}H{13}ClN2O3 $ Chloro, ester, methoxyphenyl hydrazono Pharmaceutical intermediate; enhanced lipophilicity due to ester
Methyl 2-chloro-2-(2-phenylhydrazono)acetate 58131-64-9 $ C{10}H{10}ClN2O2 $ Chloro, ester, phenyl hydrazono High structural similarity (0.97) to chloro-hydrazono analogs

Impact of Substituents on Properties and Reactivity

Hydrazono vs. However, the hydroxyimino group could confer greater stability under acidic conditions .

Ester vs. Amide Functionality: Esters (e.g., Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate) are more lipophilic than amides, influencing their solubility and bioavailability. The amide group in this compound may enhance hydrogen-bonding interactions, favoring solid-state stability .

Methoxy groups (e.g., in 4-methoxyphenyl derivatives) can alter electronic effects, modulating aromatic ring reactivity .

Q & A

Basic: What are the optimal synthetic routes for (2E)-2-hydrazono-2-phenylacetamide?

Methodological Answer:
The synthesis typically involves condensation reactions between phenylacetamide derivatives and hydrazine analogs. A validated approach includes:

  • Step 1: React 2-chloro-N-phenylacetamide with hydrazine hydrate in a toluene/water mixture (8:2 v/v) under reflux for 5–7 hours.
  • Step 2: Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1).
  • Step 3: Purify the product via crystallization (ethanol) or column chromatography for higher purity.

Key Considerations:

  • Use sodium azide (NaN₃) as a catalyst in anhydrous conditions to minimize side reactions .
  • Optimize solvent polarity to enhance yield; dimethylformamide (DMF) may improve solubility for bulky substituents .

Basic: How is structural purity confirmed for this compound?

Methodological Answer:
Characterization involves:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify hydrazone proton (δ 8.5–9.5 ppm) and carbonyl signals (δ 165–175 ppm).
    • IR: Confirm C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values.
  • Melting Point: Compare with literature values (±2°C range) to assess crystallinity .

Advanced Tip: Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formula .

Advanced: How to resolve contradictions in spectroscopic data for hydrazono-acetamide derivatives?

Methodological Answer:
Data discrepancies often arise from tautomerism or isomerism. Strategies include:

  • Variable Temperature NMR: Probe dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C to 100°C .
  • X-ray Crystallography: Determine the dominant tautomer in the solid state (e.g., E/Z configuration) .
  • Computational DFT Studies: Compare calculated ¹H NMR chemical shifts (using Gaussian/B3LYP/6-311++G**) with experimental data to validate structures .

Example: A 2023 study resolved conflicting IR peaks by identifying a minor enol tautomer (<5% abundance) through DFT modeling .

Advanced: What computational methods predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Simulate binding interactions with target proteins (e.g., cyclooxygenase-2) using optimized ligand geometries from DFT .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with enhanced activity .
  • ADMET Prediction (SwissADME): Assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vitro testing .

Case Study: A 2024 study identified a derivative with 10× higher COX-2 selectivity via docking-guided methyl substitution at the phenyl ring .

Advanced: How to determine crystal structure using single-crystal X-ray diffraction?

Methodological Answer:

  • Crystal Growth: Dissolve the compound in ethanol/water (1:1) and evaporate slowly at 4°C to obtain diffraction-quality crystals .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 153 K. Collect 360° φ scans with 1° oscillations.
  • Refinement (WinGX/Olex2):
    • Solve via direct methods (SHELXT).
    • Refine anisotropic displacement parameters to R₁ < 0.05 .

Key Metrics:

  • Torsion Angles: Confirm E-configuration (C=N–N–C dihedral ≈ 180°).
  • Hydrogen Bonding: Map intermolecular interactions (e.g., N–H···O) to explain packing motifs .

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:

  • Major Impurities:
    • Unreacted 2-chloroacetamide (remove via aqueous wash).
    • Azide byproducts (quench with NaNO₂/HCl).
  • Purification:
    • Liquid-Liquid Extraction: Separate polar impurities using ethyl acetate/water.
    • Crystallization: Use ethanol for high-purity (>98%) yields .

Quality Control:

  • HPLC (C18 column): Monitor purity with acetonitrile/water (70:30) mobile phase; retention time ≈ 4.2 min .

Advanced: How to design experiments to study tautomerism in this compound?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track tautomer interconversion rates in DMSO .
  • Isotopic Labeling: Synthesize ¹⁵N-labeled hydrazone to distinguish N–H environments in 2D NMR (HSQC) .
  • Solvent Polarity Screening: Compare tautomer ratios in polar (D₂O) vs. nonpolar (CDCl₃) solvents via integration of ¹H NMR peaks .

Data Interpretation: A 2024 study reported a 75:25 keto:enol ratio in DMSO-d₆, validated by DFT-calculated Gibbs free energy differences .

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